

Spectroscopic Profile of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Methoxyphenoxy)propylamine

Cat. No.: B1309809

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(3-Methoxyphenoxy)propylamine** (CAS No. 6451-26-9). Due to the limited availability of public spectroscopic data for this specific molecule, this document presents the available ^{13}C Nuclear Magnetic Resonance (NMR) data and outlines standardized experimental protocols for ^1H NMR, Fourier-transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the analysis of such organic compounds.

Spectroscopic Data Summary

While comprehensive ^1H NMR, FT-IR, and MS data for **3-(3-Methoxyphenoxy)propylamine** are not readily available in public databases, predicted ^{13}C NMR data has been compiled and is presented below. This data is crucial for the structural elucidation and verification of the compound.

Table 1: ^{13}C NMR Spectroscopic Data for **3-(3-Methoxyphenoxy)propylamine**

Atom Number	Chemical Shift (ppm)
1	160.4
2	100.0
3	130.2
4	106.9
5	121.5
6	107.9
7	67.0
8	30.6
9	39.5
10	55.4

Note: Data is based on computational predictions and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR, IR, and MS spectra for organic compounds like **3-(3-Methoxyphenoxy)propylamine**.

¹H NMR Spectroscopy

Objective: To determine the proton framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of protons.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample, **3-(3-Methoxyphenoxy)propylamine**.

- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Acquire the ^1H NMR spectrum using appropriate pulse sequences. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared spectrophotometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

- Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

Data Analysis:

- Identify the characteristic absorption bands (peaks) in the spectrum.
- Correlate the wavenumbers (cm^{-1}) of these bands to specific functional groups (e.g., N-H, C-O, aromatic C-H).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is a common ionization method for small molecules.

Sample Preparation:

- Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[1]
- Further dilute the stock solution to a final concentration suitable for the instrument, often in the range of 1-10 $\mu\text{g/mL}$.[1]
- If using an LC-MS system, ensure the sample is filtered to remove any particulate matter.[1]

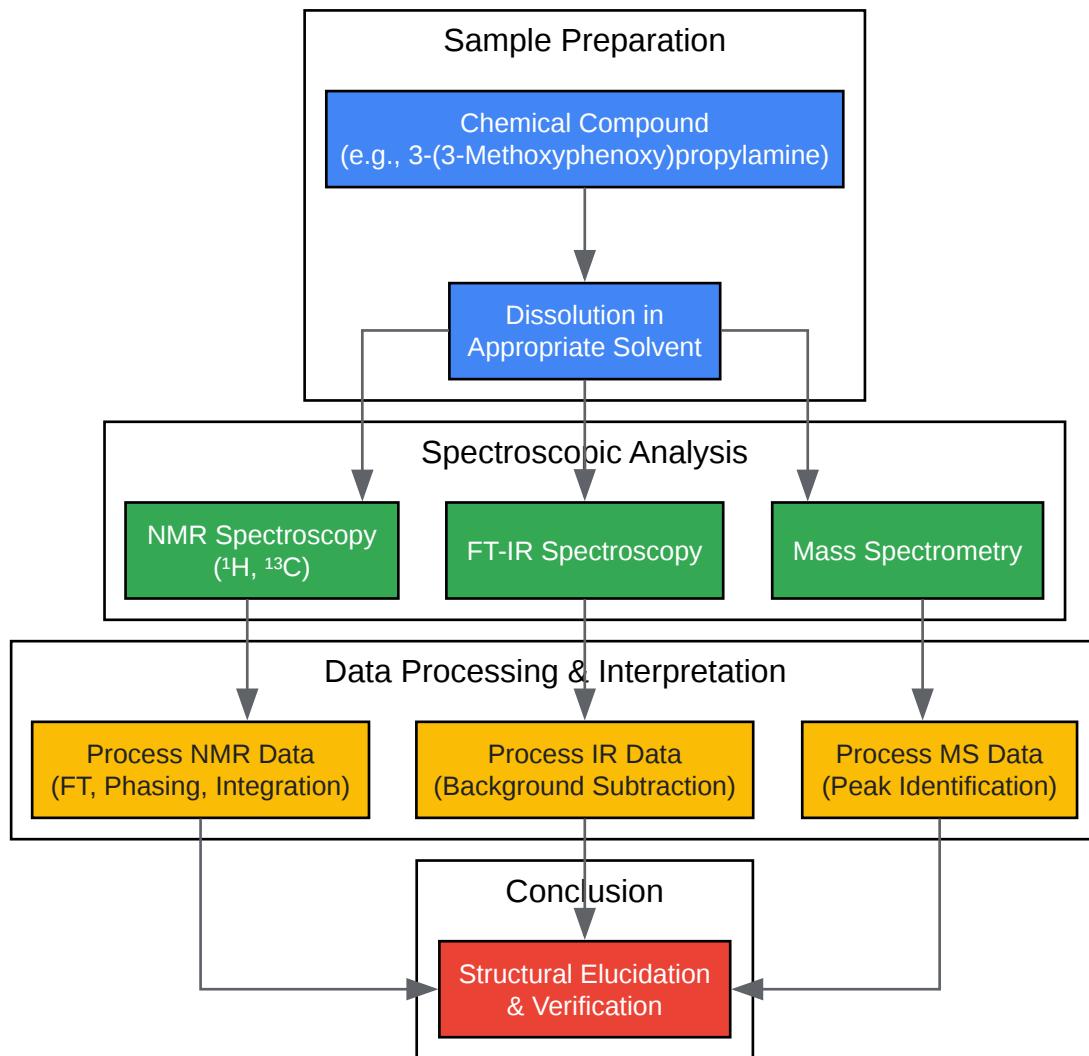
Data Acquisition (Direct Infusion ESI-MS):

- Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.
- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- The spectrum will show the molecular ion peak ($\text{M}+\text{H}$)⁺ and other fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis of a Chemical Compound



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Caption: A flowchart illustrating the key stages of spectroscopic analysis for chemical compound characterization.

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References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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